molecular formula C20H23ClN4O7S2 B2569309 N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 874805-25-1

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No. B2569309
CAS RN: 874805-25-1
M. Wt: 531
InChI Key: DWACEVXNXOFABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a useful research compound. Its molecular formula is C20H23ClN4O7S2 and its molecular weight is 531. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Safer Synthetic Methodologies

A safer and more convenient synthetic methodology for large-scale preparation of sulfamides, utilizing N-substituted oxazolidin-2-one derivatives as synthetic equivalents to corrosive and hazardous N-sulfamoyl chloride, was reported. This approach offers a mild and safer alternative for the preparation of nonsymmetrical sulfamides, showcasing the relevance of such chemical structures in synthesizing biologically active compounds (Borghese et al., 2006).

Structural Studies and Chemical Analysis

Research on oxazolidinones, including those with sulfonamide moieties, highlights their structural significance and potential for further chemical investigations. For instance, X-ray studies of new series of oxazolidinones with sulfonamide moieties were conducted to determine enantioselectivity during cyclization steps, emphasizing the importance of detailed structural analysis in understanding chemical reactions and properties (Barbey et al., 2012).

Antibacterial and Biological Activities

The design and evaluation of 1,3‐oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties were explored for their antimicrobial activities. Certain compounds exhibited better antimicrobial activity than chloramphenicol against Gram‐positive bacteria, indicating the potential for these chemical structures in developing new antibacterial agents (Karaman et al., 2018).

Chemical Synthesis and Reactivity

Studies on the synthesis of new compounds through reactions involving oxazolidinones demonstrate the versatility and potential of these structures in creating biologically active molecules. For example, the allylation of exocyclic N-Acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones showcased the reactivity of these compounds in forming products with potential biological activity (Marcantoni et al., 2002).

properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O7S2/c21-15-3-7-17(8-4-15)34(30,31)25-11-12-32-18(25)13-24-20(27)19(26)23-10-9-14-1-5-16(6-2-14)33(22,28)29/h1-8,18H,9-13H2,(H,23,26)(H,24,27)(H2,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWACEVXNXOFABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.